molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No. B188931
Key on ui cas rn: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Patent
US05554706

Procedure details

18.0 g (93.6 mmol) of the resulting compound (11) was dissolved in 600 ml of ethanol. The solution was poured into a solution of 12.0 g (300 mmol) of sodium hydroxide dissolved in 80 ml of water and 100 ml of methanol. The whole was refluxed at 80° C. for 2 hours. After removal of the solvent by distillation, the resulting white solid was dissolved in water and the solution was rendered acidic by adding hydrochloric acid, whereby white precipitate formed. The precipitate was extracted with methylene chloride. After removal of the solvent by distillation, the residue was purified by silica gel column chromatography to obtain 4.7 g of p-allyloxybenzoic acid (12) (yield: 88.1%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[OH-].[Na+]>C(O)C.O.CO>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white solid was dissolved in water
ADDITION
Type
ADDITION
Details
by adding hydrochloric acid, whereby white precipitate
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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